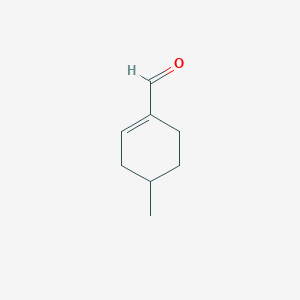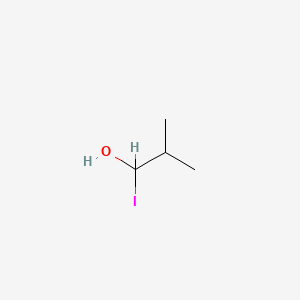
1-Iodo-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9IO. It is also known as isobutyl iodide. This compound is characterized by the presence of an iodine atom attached to a carbon chain, which also contains a hydroxyl group. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Iodo-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutanol with iodine and phosphorus trichloride. The reaction conditions typically include heating the mixture to facilitate the substitution of the hydroxyl group with an iodine atom. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of isobutanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the iodine atom. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Medicine: It may be used in the development of pharmaceuticals that require iodine as a functional group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methylpropan-1-ol involves its ability to participate in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution by nucleophiles. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Iodo-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Isobutanol (2-methylpropan-1-ol): Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
Isobutyl chloride (1-chloro-2-methylpropane): Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Isobutyl bromide (1-bromo-2-methylpropane): Contains a bromine atom, which is less reactive than iodine but more reactive than chlorine. The uniqueness of this compound lies in its iodine atom, which makes it highly reactive in nucleophilic substitution reactions and useful in various synthetic applications.
Properties
CAS No. |
91083-60-2 |
|---|---|
Molecular Formula |
C4H9IO |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
1-iodo-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9IO/c1-3(2)4(5)6/h3-4,6H,1-2H3 |
InChI Key |
HUZAPOVLMZVNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


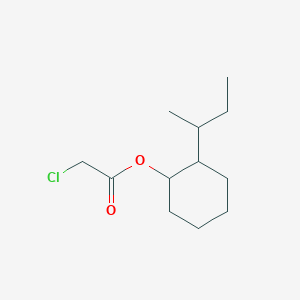
![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
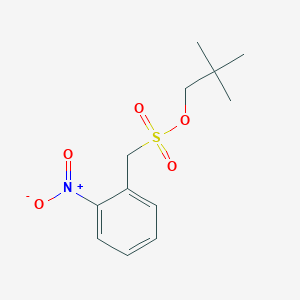
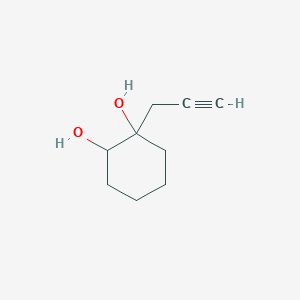
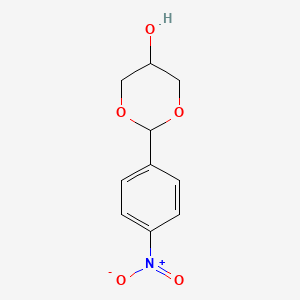


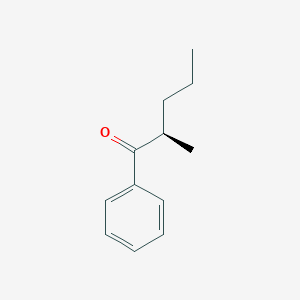
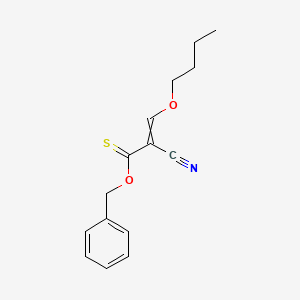
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
